Diethyl 2-chlorobutanedioate
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Overview
Description
Diethyl 2-chlorobutanedioate is an organic compound with the molecular formula C8H13ClO4. It is a diester derivative of butanedioic acid, where two ethyl groups are attached to the ester functionalities, and a chlorine atom is substituted at the second carbon of the butanedioic acid backbone. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-chlorobutanedioate can be synthesized through the alkylation of diethyl malonate with 1-chloro-2-bromopropane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 1-chloro-2-bromopropane to yield this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-chlorobutanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, to form substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form diethyl butanedioate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted diethyl butanedioates.
Hydrolysis: Butanedioic acid and ethanol.
Reduction: Diethyl butanedioate.
Scientific Research Applications
Diethyl 2-chlorobutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.
Industry: This compound is employed in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties
Mechanism of Action
The mechanism of action of diethyl 2-chlorobutanedioate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester functionalities are susceptible to hydrolysis, leading to the formation of carboxylic acids. These reactions are mediated by enzymes or chemical catalysts, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar in structure but lacks the chlorine substitution.
Diethyl succinate: Another diester of butanedioic acid without the chlorine atom.
Diethyl 2,3-diisobutylsuccinate: A substituted succinate used in polymer synthesis.
Uniqueness
Diethyl 2-chlorobutanedioate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with its non-chlorinated analogs. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
7209-04-3 |
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Molecular Formula |
C8H13ClO4 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
diethyl 2-chlorobutanedioate |
InChI |
InChI=1S/C8H13ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
JWJDXJCSVYLGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)Cl |
Origin of Product |
United States |
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